molecular formula C22H18N2O4 B11035421 N-(4-hydroxyphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(4-hydroxyphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11035421
M. Wt: 374.4 g/mol
InChI Key: MDCWFLBPTDMYHD-UHFFFAOYSA-N
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Description

N-(4-HYDROXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinolinecarboxamide structure, which includes both hydroxyl and phenyl groups. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving halogens (e.g., bromine) and catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, respectively.

Scientific Research Applications

N-(4-HYDROXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes, altering their activity and leading to downstream biological effects. For instance, it may inhibit certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The hydroxyl and carbonyl groups play crucial roles in these interactions, facilitating binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Hydroxyphenyl)retinamide: Investigated for its anticancer potential.

    4-Hydroxyphenylpropanoids: Natural compounds with antioxidant activities.

Uniqueness

N-(4-HYDROXYPHENYL)-2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique quinolinecarboxamide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C22H18N2O4/c25-16-8-6-15(7-9-16)23-21(27)18-12-17-19(24-22(18)28)10-14(11-20(17)26)13-4-2-1-3-5-13/h1-9,12,14,25H,10-11H2,(H,23,27)(H,24,28)

InChI Key

MDCWFLBPTDMYHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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